- Novel C-N bond cleavage and formation in the polyoxometalates-catalyzed oxidation of nitroaromatics with 30% aqueous H2O2: An unprecedented disproportionation of nitroaromatics affording dinitroaromatics, Inorganica Chimica Acta, 2005, 358(13), 4045-4048
Cas no 1834-91-9 (1-(2-hydroxy-4-nitrophenyl)ethan-1-one)
1-(2-hydroxy-4-nitrophenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-(2-hydroxy-4-nitrophenyl)-
- 1-(2-hydroxy-4-nitrophenyl)ethanone
- 1-(2-hydroxy-4-nitrophenyl)ethan-1-one
- Z1255461553
- PB47192
- P17929
- CS-0373010
- MFCD00218551
- AKOS025296239
- SCHEMBL2236400
- DTXSID80379600
- BAA83491
- AS-77820
- EN300-108645
- 1834-91-9
- acetophenone,2-hydroxy-4-nitro
- 2-hydroxy-4-nitroacetophenone
-
- MDL: MFCD00218551
- Inchi: 1S/C8H7NO4/c1-5(10)7-3-2-6(9(12)13)4-8(7)11/h2-4,11H,1H3
- InChI Key: MBWXEEAWDJCUKX-UHFFFAOYSA-N
- SMILES: OC1C=C(C=CC=1C(C)=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 181.03751
- Monoisotopic Mass: 181.03750770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 83.1Ų
Experimental Properties
- PSA: 80.44
1-(2-hydroxy-4-nitrophenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1095971-100mg |
1-(2-hydroxy-4-nitrophenyl)ethan-1-one |
1834-91-9 | 97% | 100mg |
$185 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1095971-250MG |
1-(2-hydroxy-4-nitrophenyl)ethan-1-one |
1834-91-9 | 97% | 250mg |
$285 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1095971-500MG |
1-(2-hydroxy-4-nitrophenyl)ethan-1-one |
1834-91-9 | 97% | 500mg |
$475 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1095971-1G |
1-(2-hydroxy-4-nitrophenyl)ethan-1-one |
1834-91-9 | 97% | 1g |
$710 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1095971-5G |
1-(2-hydroxy-4-nitrophenyl)ethan-1-one |
1834-91-9 | 97% | 5g |
$2135 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1095971-10G |
1-(2-hydroxy-4-nitrophenyl)ethan-1-one |
1834-91-9 | 97% | 10g |
$3555 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1041975-100mg |
Ethanone, 1-(2-hydroxy-4-nitrophenyl)- |
1834-91-9 | 96% | 100mg |
$155 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1041975-250mg |
Ethanone, 1-(2-hydroxy-4-nitrophenyl)- |
1834-91-9 | 96% | 250mg |
$255 | 2023-09-01 | |
| Alichem | A019113842-1g |
1-(2-Hydroxy-4-nitrophenyl)ethanone |
1834-91-9 | 95% | 1g |
$560.32 | 2023-09-02 | |
| Enamine | EN300-108645-0.05g |
1-(2-hydroxy-4-nitrophenyl)ethan-1-one |
1834-91-9 | 95% | 0.05g |
$245.0 | 2023-10-27 |
1-(2-hydroxy-4-nitrophenyl)ethan-1-one Production Method
Production Method 1
1-(2-hydroxy-4-nitrophenyl)ethan-1-one Raw materials
1-(2-hydroxy-4-nitrophenyl)ethan-1-one Preparation Products
1-(2-hydroxy-4-nitrophenyl)ethan-1-one Suppliers
1-(2-hydroxy-4-nitrophenyl)ethan-1-one Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 1-(2-hydroxy-4-nitrophenyl)ethan-1-one
1-(2-Hydroxy-4-Nitrophenyl)Ethan-1-One: A Comprehensive Overview
1-(2-Hydroxy-4-Nitrophenyl)Ethan-1-One is a compound with the CAS number 1834-91-9, known for its unique chemical structure and versatile applications. This compound, often referred to as Ethanone derivative, has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. Its structure comprises a ketone group attached to a phenyl ring substituted with both a hydroxyl group and a nitro group, making it a valuable molecule for various research and industrial purposes.
The phenyl ring in 1-(2-Hydroxy-4-Nitrophenyl)Ethan-1-One plays a crucial role in determining its chemical reactivity and physical properties. The hydroxyl group at the 2-position and the nitro group at the 4-position introduce significant electronic effects, influencing the molecule's ability to participate in various chemical reactions. Recent studies have highlighted its potential as a precursor in the synthesis of advanced materials, such as conjugated polymers and nanomaterials, due to its ability to undergo controlled polymerization under specific conditions.
One of the most notable applications of this compound is in the field of pharmaceuticals. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly those with potential anticancer and antimicrobial properties. The presence of both hydroxyl and nitro groups allows for extensive functionalization, enabling the creation of molecules with tailored biological activities. For instance, studies published in 2023 have demonstrated its utility in designing targeted drug delivery systems, where the compound serves as a scaffold for attaching therapeutic agents.
In addition to its pharmaceutical applications, 1-(2-Hydroxy-4-Nitrophenyl)Ethan-1-One has found use in the development of advanced optical materials. Its ability to form stable chromophores under UV irradiation has made it a candidate for applications in optoelectronics and sensor technology. Recent advancements in this area have focused on optimizing its photophysical properties through strategic modifications of the substituents on the phenyl ring.
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available aromatic precursors. The introduction of the hydroxyl and nitro groups is achieved through well-established methods such as nucleophilic substitution and electrophilic nitration. Researchers have recently reported novel synthetic routes that enhance both yield and purity, leveraging modern catalytic systems and green chemistry principles.
From an environmental perspective, understanding the degradation pathways of 1-(2-Hydroxy-4-Nitrophenyl)Ethan-1-One is critical for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes rapid biodegradation due to the reactivity of its functional groups. This makes it a more sustainable choice compared to other similar compounds that persist longer in the environment.
In conclusion, 1-(2-Hydroxy-4-Nitrophenyl)Ethan-1-One (CAS No: 1834-91-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and application development, positions it as an important molecule for future research and industrial innovation.
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